molecular formula C17H17NO4S4 B2734331 4-METHYL-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]BENZENE-1-SULFONAMIDE CAS No. 896348-64-4

4-METHYL-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B2734331
CAS No.: 896348-64-4
M. Wt: 427.57
InChI Key: VNLIKRWZURGPPT-UHFFFAOYSA-N
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Description

4-METHYL-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that contains both benzene and thiophene rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of sulfonamide groups and thiophene rings suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents such as phosphorus pentasulfide (P4S10) and various carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide groups can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiophene rings can yield sulfone derivatives, while reduction of the sulfonamide groups can produce corresponding amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-METHYL-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]BENZENE-1-SULFONAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The thiophene rings may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Dorzolamide: A sulfonamide derivative used as a carbonic anhydrase inhibitor for the treatment of glaucoma.

    Tioconazole: An antifungal agent that contains a thiophene ring.

Uniqueness

4-METHYL-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the combination of its structural features, including the presence of both thiophene and benzene rings, as well as multiple sulfonamide groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-methyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S4/c1-13-6-8-14(9-7-13)26(21,22)18-12-16(15-4-2-10-23-15)25(19,20)17-5-3-11-24-17/h2-11,16,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLIKRWZURGPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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